Dual SNRI/PDE4 Inhibitory Profile of (R)-Norduloxetine-Derived Compound (R)-15
When R-Norduloxetine is used as a scaffold to create the dual inhibitor (R)-15, the resulting compound demonstrates a unique multi-target profile not found in the parent compound or standard SNRIs like duloxetine. This includes moderate serotonin reuptake inhibition, low norepinephrine reuptake inhibition, and potent PDE4D2 inhibition [1].
| Evidence Dimension | Multi-target inhibitory activity (IC50/Ki) |
|---|---|
| Target Compound Data | SERT IC50 = 442 nM; NET IC50 = 2097 nM; PDE4D2 Ki = 23 nM |
| Comparator Or Baseline | Duloxetine (Standard SNRI): SERT IC50 = 4.6 nM; NET IC50 = 37 nM; PDE4D2 Ki = Inactive |
| Quantified Difference | PDE4D2 Ki: 23 nM vs. Inactive; SERT/NET ratio: 4.75 vs. ~8.0 (duloxetine) |
| Conditions | In vitro radioligand binding and functional uptake assays using human recombinant transporters and enzyme preparations [REFS-1, REFS-2]. |
Why This Matters
This quantifies a novel, synergistic dual mechanism (SNRI + PDE4 inhibition) that is absent in all marketed SNRIs, making (R)-Norduloxetine-based analogs a distinct chemical class for antidepressant research with potential for improved efficacy or faster onset.
- [1] Cashman JR, Voelker T, Johnson R, et al. Inhibition of serotonin and norepinephrine reuptake and inhibition of phosphodiesterase by multi-target inhibitors as potential agents for depression. Bioorg Med Chem. 2009;17(18):6890-6897. View Source
- [2] Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology. 2001;25(6):871-880. View Source
